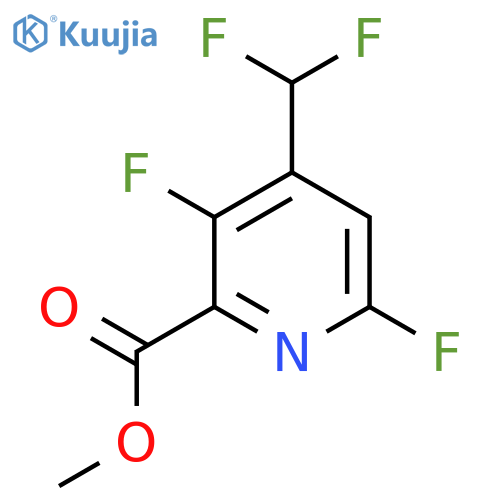Cas no 1806016-95-4 (Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)

1806016-95-4 structure
商品名:Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
CAS番号:1806016-95-4
MF:C8H5F4NO2
メガワット:223.1244161129
CID:4851128
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate
-
- インチ: 1S/C8H5F4NO2/c1-15-8(14)6-5(10)3(7(11)12)2-4(9)13-6/h2,7H,1H3
- InChIKey: OMPIMWDLAFRUCL-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(=O)OC)=NC(=CC=1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.2
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072409-250mg |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 250mg |
$484.80 | 2022-04-01 | |
| Alichem | A029072409-1g |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 1g |
$1,519.80 | 2022-04-01 | |
| Alichem | A029072409-500mg |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate |
1806016-95-4 | 97% | 500mg |
$823.15 | 2022-04-01 |
Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
1806016-95-4 (Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate) 関連製品
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
